molecular formula C22H18N4OS3 B292865 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide

4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide

Cat. No. B292865
M. Wt: 450.6 g/mol
InChI Key: LLRLXMDBWCEYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide, also known as ETT, is a highly versatile compound with numerous applications in scientific research.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is not fully understood, but it is thought to work by binding to the active site of enzymes and preventing their activity. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, making it a potential treatment for a variety of diseases. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have anticancer properties, making it a promising tool in cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is its versatility. It can be used in a variety of applications, from enzyme inhibition to microbial activity. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is highly stable and can be stored for long periods of time without losing its activity. However, one limitation of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is its cost. It is a relatively expensive compound, making it less accessible to researchers with limited funding.

Future Directions

There are numerous future directions for the use of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide in scientific research. One potential application is in the development of new drugs. 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have a range of biological activities, making it a promising starting point for the development of new drugs. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide could be used in the study of enzyme inhibition and microbial activity, providing valuable insights into these processes. Finally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide could be used in the study of oxidative stress and inflammation, potentially leading to the development of new treatments for diseases such as cancer and Alzheimer's.
Conclusion
In conclusion, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is a highly versatile compound with numerous applications in scientific research. Its unique properties make it an important tool in the study of enzyme inhibition, microbial activity, and oxidative stress. While there are limitations to its use, such as its cost, the potential future directions for 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide are numerous, making it an exciting area of research for scientists around the world.

Synthesis Methods

4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide can be synthesized through the condensation of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and 2-(10H-phenothiazin-10-yl)acetic acid in the presence of phosphorous oxychloride. This process yields a highly pure compound that can be used in a variety of applications.

Scientific Research Applications

4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase, making it an important tool in the study of enzyme inhibition. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have antifungal and antibacterial properties, making it useful in the study of microbial activity.

properties

Molecular Formula

C22H18N4OS3

Molecular Weight

450.6 g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C22H18N4OS3/c1-2-25-21(19-12-7-13-28-19)23-24-22(25)29-14-20(27)26-15-8-3-5-10-17(15)30-18-11-6-4-9-16(18)26/h3-13H,2,14H2,1H3

InChI Key

LLRLXMDBWCEYQH-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CS5

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CS5

Origin of Product

United States

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